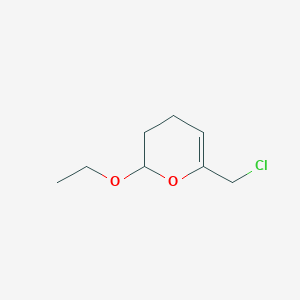
6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran is an organic compound that belongs to the class of pyrans Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring This specific compound is characterized by the presence of a chloromethyl group at the 6th position and an ethoxy group at the 2nd position of the dihydropyran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the chloromethylation of 2-ethoxy-3,4-dihydro-2H-pyran using formaldehyde and hydrogen chloride in the presence of a catalyst such as zinc chloride . This reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions with a suitable solvent such as dichloromethane.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids or ketones .
科学的研究の応用
6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran has several applications in scientific research:
作用機序
The mechanism by which 6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran exerts its effects involves the interaction of its functional groups with specific molecular targets. For instance, the chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function . The ethoxy group may enhance the compound’s solubility and facilitate its interaction with hydrophobic environments .
類似化合物との比較
Similar Compounds
6-(Chloromethyl)-2-methoxy-3,4-dihydro-2H-pyran: Similar structure but with a methoxy group instead of an ethoxy group.
6-(Bromomethyl)-2-ethoxy-3,4-dihydro-2H-pyran: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Uniqueness
6-(Chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran is unique due to the combination of its chloromethyl and ethoxy groups, which confer specific reactivity and solubility properties.
特性
CAS番号 |
61092-72-6 |
|---|---|
分子式 |
C8H13ClO2 |
分子量 |
176.64 g/mol |
IUPAC名 |
6-(chloromethyl)-2-ethoxy-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C8H13ClO2/c1-2-10-8-5-3-4-7(6-9)11-8/h4,8H,2-3,5-6H2,1H3 |
InChIキー |
LRTMYYXWBHPKLT-UHFFFAOYSA-N |
正規SMILES |
CCOC1CCC=C(O1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


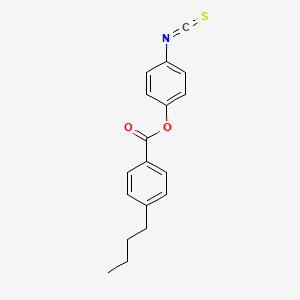
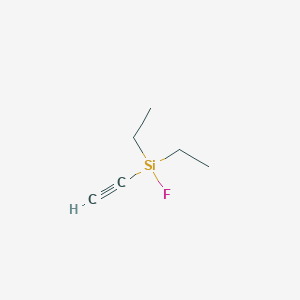
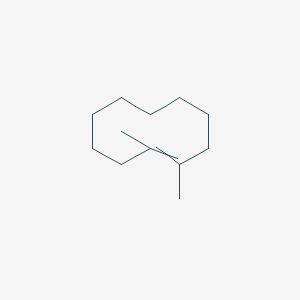
![N-Methyl-N-[(3-nitrophenyl)sulfanyl]methanamine](/img/structure/B14594427.png)
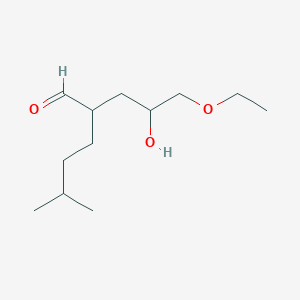
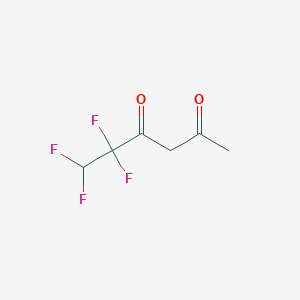

![[1,1'-Biphenyl]-2,2',5,5'-tetramine](/img/structure/B14594454.png)
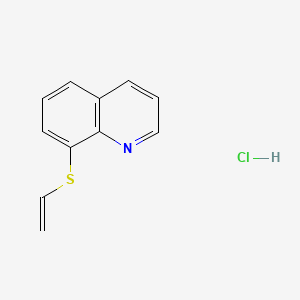
![N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14594469.png)

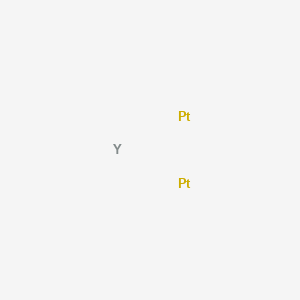
![{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14594493.png)
![1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14594495.png)
